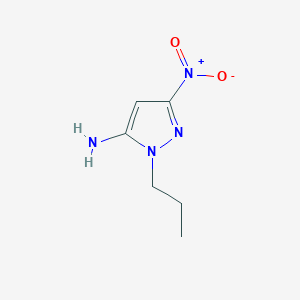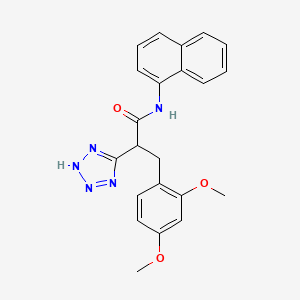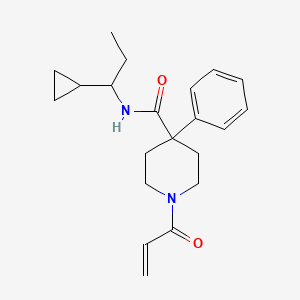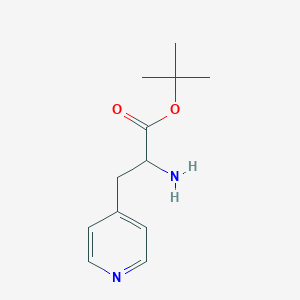![molecular formula C14H17N3O4S3 B2974151 5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034453-41-1](/img/structure/B2974151.png)
5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. The structure features a thiophene ring substituted with sulfonamide and a benzo[c][1,2,5]thiadiazole derivative, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step reaction starting from commercially available precursors. The key steps typically include:
Formation of the benzo[c][1,2,5]thiadiazole core: : This is achieved via the reaction of an o-phenylenediamine derivative with a sulfonating agent under controlled conditions.
Introduction of the thiophene-2-sulfonamide moiety: : This is usually done via sulfonamide formation, where an appropriate thiophene derivative is reacted with a sulfonamide precursor.
Final coupling: : The benzo[c][1,2,5]thiadiazole and thiophene-2-sulfonamide intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production typically scales up these laboratory procedures, emphasizing reaction efficiency, yield optimization, and purification techniques. High-throughput synthesis methods and automated processes may be employed to meet the demand.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, such as:
Reduction: : This process reduces the compound, often targeting the sulfonamide or thiadiazole rings.
Substitution: : Functional groups on the compound, particularly at the methyl or sulfonamide positions, can be substituted with other groups.
Common Reagents and Conditions
Oxidation reagents: : m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2)
Reduction reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: : Various alkyl halides, Grignard reagents
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Simplified thiophene or benzo-thiadiazole derivatives
Substitution: Various alkylated or arylated derivatives
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: : It is used in studies of electron transport and charge transfer due to its unique electronic properties.
Biology: : Researchers explore its potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
Industry: : Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Enzyme inhibition: : It can bind to and inhibit the activity of certain enzymes, disrupting biological pathways.
Receptor modulation: : The compound may act as an agonist or antagonist to various receptors, influencing cellular signaling pathways.
Pathways involved: : These interactions can affect pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(2-(benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
3-methyl-5-(benzo[c][1,2,5]thiadiazol-1-yl)-2-thiophenesulfonamide
Comparison
Uniqueness: : The presence of the additional 3-methyl and 2,2-dioxide groups in the structure provides distinct electronic and steric properties, making the compound unique among its peers.
Biological activity: : Compared to its analogs, this compound may show enhanced or different biological activities due to its unique substituent pattern.
This compound's intriguing structure and versatile reactivity make it a valuable subject for scientific inquiry and industrial application.
Properties
IUPAC Name |
5-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S3/c1-11-7-8-14(22-11)23(18,19)15-9-10-17-13-6-4-3-5-12(13)16(2)24(17,20)21/h3-8,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADRVRSXJKAHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-trimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2974072.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974078.png)



![N-[2,2-bis(furan-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2974084.png)
![2-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2974085.png)



![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonyl-2-(3-fluorophenyl)piperazine;hydrochloride](/img/structure/B2974091.png)
